molecular formula C10H8O2S B3376742 5-Methoxybenzo[b]thiophene-3-carbaldehyde CAS No. 123392-42-7

5-Methoxybenzo[b]thiophene-3-carbaldehyde

Cat. No. B3376742
M. Wt: 192.24 g/mol
InChI Key: FWMBWQWWHNUXKG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-Methoxybenzo[b]thiophene-3-carbaldehyde consists of a benzothiophene ring with a methoxy group (–OCH3) attached at position 5. The aldehyde functional group (–CHO) is also present. Refer to the for the chemical structure.


Physical And Chemical Properties Analysis

  • Stability : Store in a dark place, sealed, and at temperatures between 2°C and 8°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Methoxybenzo[b]thiophene-3-carbaldehyde is involved in the synthesis of various heterocyclic compounds. For instance, it has been used in the synthesis of indeno[1,2-b][1]benzothiophen, a condensed thiophene ring system, demonstrating its utility in creating complex organic structures (Iddon, Suschitzky, & Taylor, 1974).

Chemical Synthesis and Characterization

The compound plays a role in the facile synthesis of derivatives like 10-methoxy-4,8-dinitro-6H-benzo[2,3-c]chromen-6-one. This showcases its versatility in chemical synthesis and the development of novel organic molecules with potential applications in various fields, including pharmaceuticals (Havaldar, Bhise, & Burudkar, 2004).

Development of Pharmaceuticals

5-Methoxybenzo[b]thiophene-3-carbaldehyde is instrumental in the creation of pharmaceutical compounds. For instance, it has been used in the development of derivatives with inhibitory effects on cell adhesion molecules like E-selectin and ICAM-1, indicating potential applications in anti-inflammatory therapies (Boschelli et al., 1995).

Material Science and Crystallography

The compound is significant in the field of material science and crystallography. Studies on methoxybenzo[b]thiophenes, including crystal structure determination, highlight its relevance in understanding the properties of organic materials and their potential applications in various technological domains (Mullica et al., 1996).

Safety And Hazards

  • Safety Data Sheet : Refer to the for detailed safety information.

properties

IUPAC Name

5-methoxy-1-benzothiophene-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-12-8-2-3-10-9(4-8)7(5-11)6-13-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMBWQWWHNUXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570026
Record name 5-Methoxy-1-benzothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxybenzo[b]thiophene-3-carbaldehyde

CAS RN

123392-42-7
Record name 5-Methoxy-1-benzothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Ple - 1988 - search.proquest.com
The peroxidase activity of PGH synthase catalyzes the reduction of PGG $\sb2 $ and other natural and synthetic hydroperoxides by reducing substrates. Sulfides serve as reductants by …
Number of citations: 2 search.proquest.com

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